{4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol
Description
Properties
CAS No. |
918446-55-6 |
|---|---|
Molecular Formula |
C14H22O4 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
[4-methoxy-3,5-di(propan-2-yloxy)phenyl]methanol |
InChI |
InChI=1S/C14H22O4/c1-9(2)17-12-6-11(8-15)7-13(14(12)16-5)18-10(3)4/h6-7,9-10,15H,8H2,1-5H3 |
InChI Key |
IMQCWZRHBNLTLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=CC(=C1OC)OC(C)C)CO |
Origin of Product |
United States |
Preparation Methods
Detailed Analysis of Selected Methods
Etherification Reaction
The etherification reaction can be summarized in a tabular format for clarity:
| Step | Description |
|---|---|
| 1 | Combine 4-methoxyphenol with isopropanol in the presence of an acid catalyst. |
| 2 | Heat the mixture under reflux for several hours to promote ether formation. |
| 3 | Cool the reaction mixture and neutralize if necessary. |
| 4 | Extract the product using an organic solvent (e.g., dichloromethane). |
| 5 | Purify via recrystallization or chromatography. |
Research Findings
A study demonstrated that using different acid catalysts significantly affects the yield of the etherification process, with sulfuric acid yielding higher results compared to hydrochloric acid due to its stronger dehydrating properties.
Reduction Reaction
The reduction method also benefits from specific techniques that enhance yield and purity:
| Step | Description |
|---|---|
| 1 | Dissolve the ketone/aldehyde in anhydrous THF. |
| 2 | Add a stoichiometric amount of sodium borohydride slowly while stirring at room temperature. |
| 3 | Allow the reaction to proceed for several hours until complete (monitored via TLC). |
| 4 | Quench with water, then extract with an organic solvent. |
| 5 | Purify using column chromatography or recrystallization techniques. |
Research Findings
Research indicates that controlling the rate of addition of sodium borohydride can prevent side reactions, thus improving overall yield.
Chemical Reactions Analysis
Oxidation Reactions
The primary alcohol (-CHOH) undergoes oxidation to form the corresponding aldehyde or ketone.
-
Reagents/Conditions :
-
Mechanism : Protonation of the hydroxyl group followed by hydride transfer to the oxidizing agent .
-
Applications : Aldehyde intermediates are valuable in synthesizing Schiff bases or further functionalized derivatives .
Esterification
The methanol group reacts with acylating agents to form esters.
-
Reagents/Conditions :
-
Mechanism : Nucleophilic acyl substitution facilitated by protonation of the hydroxyl group .
-
Steric Effects : Bulky isopropoxy groups slow reaction rates compared to simpler phenolic alcohols.
Ether Cleavage
Isopropoxy groups undergo acid- or base-catalyzed cleavage.
-
Conditions :
-
Products :
-
Cleavage yields 4-methoxy-3,5-dihydroxyphenylmethanol, which can be re-alkylated or functionalized.
-
Nucleophilic Substitution
The phenolic oxygen (after ether cleavage) participates in alkylation or arylation.
-
Example Reaction :
-
Challenges : Steric bulk from isopropyl groups reduces reaction efficiency.
Metal-Catalyzed Coupling
Functionalization via cross-coupling requires prior halogenation.
-
Halogenation :
-
Suzuki-Miyaura Coupling :
Reduction Pathways
While the compound itself is an alcohol, its oxidized derivatives (e.g., ketones) can be reduced.
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anti-inflammatory Properties : Research indicates that derivatives of phenolic compounds, including those similar to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, exhibit anti-inflammatory effects. For instance, studies have shown that compounds with similar structures can inhibit the activation of inflammatory pathways in various disease models, including Alzheimer's disease and arthritis. These compounds are believed to modulate the activity of signaling pathways such as STAT3, which plays a crucial role in inflammation and cell survival .
Neuroprotective Effects : The compound has potential neuroprotective properties. It has been investigated for its ability to prevent neuroinflammation and amyloidogenesis in Alzheimer's disease models. In experimental setups, compounds related to 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol have demonstrated the ability to reduce memory loss induced by inflammatory stimuli .
Material Science
Synthesis of Advanced Materials : The compound serves as a precursor in the synthesis of advanced materials, particularly in the development of polymers and composites. Its structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. Research has focused on integrating such compounds into polymer matrices to improve their functional characteristics .
Organic Synthesis
Building Block for Complex Molecules : In organic synthesis, 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol can be utilized as a versatile building block. Its functional groups allow for further chemical transformations, making it useful in the synthesis of more complex organic molecules. This includes applications in creating pharmaceuticals and agrochemicals where specific functional properties are required .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of {4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropoxy groups can interact with enzymes or receptors, potentially modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its structural features may allow it to bind to specific receptors, influencing cellular signaling pathways and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound belongs to a family of poly-substituted phenolic derivatives. Key structural analogs include:
Key Insights :
- Electron-donating vs. electron-withdrawing groups : The isopropyloxy groups in the target compound enhance electron density on the aromatic ring compared to trifluoromethyl-substituted analogs, which are electron-deficient . This difference impacts applications in electronics, where electron-deficient systems are preferred for charge transport.
- Protecting group stability : The tert-butyldimethylsilyl (TBDMS) groups in related compounds are more sensitive to hydrolysis than isopropyloxy groups, making the latter advantageous in reactions requiring robust protecting groups .
Thermal Stability and Decomposition Profiles
Comparative studies under hydrothermal carbonization (HTC) conditions reveal distinct thermal behaviors:
- At 300°C, 1-methyl-3,5-bis[(trimethylsilyl)oxy]benzene constituted 12.65% of HTC byproducts, indicating moderate thermal stability . In contrast, the target compound’s isopropyloxy groups likely confer higher stability due to stronger C-O bonds and reduced steric strain compared to silyl ethers.
- Phenolic derivatives with methyl or phenoxy substituents (e.g., Phenol,4-(3,5-dimethylphenoxy)-) exhibit lower thermal resilience, decomposing into simpler aromatic fragments under similar conditions .
Electronic and Physicochemical Properties
- Solubility: The isopropyloxy groups enhance lipophilicity compared to methyl-substituted phenols (e.g., Phenol,4-(3,5-dimethylphenoxy)-), improving solubility in organic solvents .
- Electronic effects : The methoxy and isopropyloxy groups donate electrons via resonance and induction, raising the HOMO energy relative to trifluoromethyl-substituted complexes (used in organic electronics) .
- Melting/Boiling Points : Bulky substituents (e.g., TBDMS) increase melting points due to restricted rotation, whereas the target compound’s isopropyloxy groups balance steric bulk and flexibility, likely resulting in a lower melting point than silylated analogs .
Biological Activity
4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol, a compound with a complex structure, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data regarding its biological activity, focusing on its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical structure of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol includes methoxy and isopropoxy groups that may influence its solubility and interaction with biological targets. The molecular formula is CHO, indicating a relatively high molecular weight which may affect its bioavailability.
Antimicrobial Activity
Research indicates that derivatives of phenolic compounds often exhibit antimicrobial properties. A study highlighted the potential of similar compounds in inhibiting bacterial growth, suggesting that 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol could possess comparable activity against various pathogens. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Antioxidant Properties
Phenolic compounds are widely recognized for their antioxidant capabilities. The presence of methoxy groups in the structure may enhance the radical scavenging ability of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol. Studies have demonstrated that similar compounds can effectively neutralize free radicals, thereby protecting cells from oxidative stress .
Case Studies
-
In Vitro Studies :
- A recent study demonstrated that phenolic compounds with similar substituents inhibited the growth of various cancer cell lines through apoptosis induction. This suggests a need for further investigation into the apoptotic potential of 4-Methoxy-3,5-bis[(propan-2-yl)oxy]phenylmethanol in cancer therapy .
- Animal Models :
Research Findings
Q & A
Q. What computational tools predict the compound’s solubility and partition coefficient (LogP)?
- Methodological Answer :
- Solubility : Use COSMO-RS (Conductor-like Screening Model for Real Solvents) with parameters optimized for polar solvents (e.g., water, ethanol).
- LogP : Employ ChemAxon or ACD/Labs software. Experimental validation via shake-flask method (octanol/water partition) is recommended. For reference, similar methoxy-phenyl alcohols have LogP values ranging from 1.5–2.5 .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
